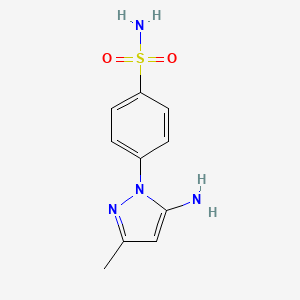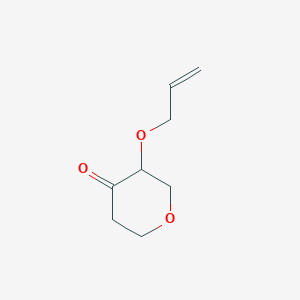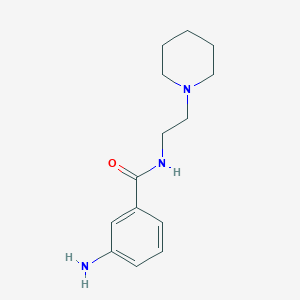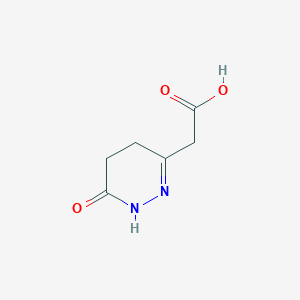
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonamide with 5-amino-3-methylpyrazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The mixture is then heated to a specific temperature to complete the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors.
Biology: The compound’s ability to inhibit specific enzymes makes it useful in studying enzyme functions and interactions.
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that regulates pH in cells and is overexpressed in hypoxic tumor cells . By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. This makes it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide include other benzenesulfonamide derivatives such as:
4-(4-Oxo-4,5-dihydrothiazol-2-yl)aminobenzenesulfonamide: Known for its enzyme inhibition properties.
4-(5-Amino-1H-pyrazol-1-yl)benzenesulfonamide: Another derivative with potential medicinal applications.
What sets this compound apart is its specific inhibition of CA IX, making it particularly useful in targeting hypoxic tumor cells.
Propriétés
Formule moléculaire |
C10H12N4O2S |
|---|---|
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
4-(5-amino-3-methylpyrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S/c1-7-6-10(11)14(13-7)8-2-4-9(5-3-8)17(12,15)16/h2-6H,11H2,1H3,(H2,12,15,16) |
Clé InChI |
FFTWJZFUZDBYJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)



![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)

![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)


![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)

![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)

